molecular formula C14H11N3O2S B2813410 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide CAS No. 1795300-45-6

3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

Cat. No. B2813410
CAS RN: 1795300-45-6
M. Wt: 285.32
InChI Key: RTUGDAZHNSANIO-UHFFFAOYSA-N
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Description

The compound “3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups including a cyano group (-CN), an amide group (CONH2), a pyrano ring, and a thiazole ring . These functional groups and the overall structure suggest that this compound could be involved in a variety of chemical reactions and could potentially exhibit interesting biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrano and thiazole rings, followed by the introduction of the cyano and amide groups . The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (a pyrano ring and a thiazole ring) suggests a rigid, cyclic structure. The cyano and amide groups are likely to contribute to the polarity of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo a variety of chemical reactions. For example, the cyano group can participate in nucleophilic addition reactions, while the amide group can undergo hydrolysis, among other reactions .

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Compounds structurally related to 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide have been synthesized and evaluated for their antibacterial properties. For instance, novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This suggests that compounds with a similar structure could be explored for their potential as antibacterial agents (Palkar et al., 2017).

Insecticidal Properties

Another study focused on the synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This indicates that related compounds, such as 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide, might also possess insecticidal properties, making them subjects of interest for agricultural research (Fadda et al., 2017).

Anticancer Activity

Research on compounds like 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3]benzothiazole and its derivatives has shown potential anticancer activity. This suggests that structurally related compounds, including 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide, could be explored for their potential in cancer research, especially in identifying new anticancer agents (Waghmare et al., 2013).

Heterocyclic Synthesis

The synthesis of new heterocyclic compounds is a crucial aspect of medicinal chemistry and drug discovery. Studies on related compounds have led to the development of novel heterocycles with potential therapeutic applications. For example, the synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition indicates the potential of 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide in contributing to the diversity of heterocyclic compounds in drug design (Liu et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not known without specific experimental data. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceutical applications, particularly if it exhibits desirable biological activity .

properties

IUPAC Name

3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c15-7-9-2-1-3-10(6-9)13(18)17-14-16-11-4-5-19-8-12(11)20-14/h1-3,6H,4-5,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUGDAZHNSANIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

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